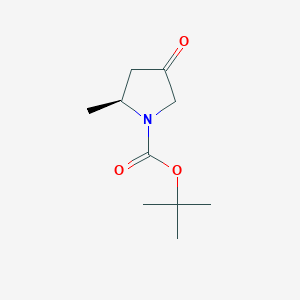
2-(3-(Ethylthio)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylacetic acid, which is structurally similar to your compound, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor .
Molecular Structure Analysis
The molecular structure of a compound similar to yours, “3-(Methylthio)phenyl acetic acid”, has a molecular formula of C9H10O2S . The structure includes a phenyl ring, a methylthio group, and an acetic acid group .Chemical Reactions Analysis
Phenylacetic acid, a compound similar to yours, undergoes ketonic decarboxylation to form ketones . It can also react with other carboxylic acids to form various products .Physical And Chemical Properties Analysis
A compound similar to yours, “3-(Methylthio)phenyl acetic acid”, is a solid with a melting point of 77-81 °C .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
- Some derivatives of phenylthiophen, including 2-(4-substituted phenyl)thiophens and their derivatives, have been synthesized for potential biological activity. These derivatives are used to prepare substituted methylamines, ethylamines, and acetic acids (Beaton, Chapman, Clarke, & Willis, 1976).
Analytical Chemistry and Biological Studies
- A gas chromatographic-mass spectrometric method for determining phenylacetic acid in human blood has been developed. Phenylacetic acid is a metabolite of 2-phenyl ethylamine and acts as a neuromodulator, making its measurement relevant in various biological studies (Mangani, Canestrari, Berloni, Maione, Pagliarani, & Mangani, 2004).
Chemical Reactions and Intermediates
- Research on the reactions of olefins with acetylacetone in the presence of thallic acetate has contributed to our understanding of chemical intermediates and reaction mechanisms. This includes the reaction of ethylene with acetylacetone to produce various derivatives (Ichikawa, Uemura, & Sugita, 1966).
- Derivatives of (diphenylmethylene-amino) acetic acid have been studied for their reactions with carbon disulfide and phenyl isothiocyanate, leading to the formation of ketene dithioacetals and other compounds. These reactions are significant in organic synthesis (Dölling, Frost, Heinemann, & Hartung, 1993).
Synthesis of Specific Chemical Compounds
- Methods for the synthesis of various chemical compounds, such as 4-phenyl-2-butanone, have been developed using acetic acid and related derivatives. These methods are crucial for producing specific compounds used in medicinal chemistry (Zhang, 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(3-(Ethylthio)phenyl)acetic acid may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can influence a variety of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Based on the known biological activities of structurally similar compounds, it can be hypothesized that this compound may exert a range of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-(3-ethylsulfanylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNSIAMNVFIXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139988-04-8 |
Source


|
| Record name | 2-[3-(ethylsulfanyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)




![(2-bromophenyl)(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2798627.png)
![Methyl (E)-4-[4-(5-tert-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2798628.png)




![3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2798634.png)


